![molecular formula C24H27N3O5 B2978520 Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899727-75-4](/img/structure/B2978520.png)
Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a hydroxy group, a methoxy group, a carboxylate group, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hydroxy and methoxy groups could participate in condensation reactions, while the carboxylate group could undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate serves as an intermediate in the synthesis of various pharmacologically active compounds. Its structural complexity allows it to participate in reactions that lead to novel compounds with potential therapeutic applications. For example, the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors involves complex synthetic steps starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, demonstrating the utility of such compounds in generating novel ACC inhibitors with significant pharmacological interest (Huard et al., 2012).
Pharmacological Research
Research on compounds structurally related to Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate has led to the discovery of new pharmacologically active molecules. For instance, a series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were identified as potent, highly selective, and orally efficacious c-Met/ALK dual inhibitors, showcasing the potential of such structures in cancer therapy and as part of targeted pharmacological interventions (Li et al., 2013).
Chemical Synthesis and Characterization
The compound's ability to be a precursor in chemical synthesis is also notable. Microwave-assisted treatments have been employed to produce carboxamides from related compounds, which are significant for their yields and the development of new synthetic methodologies that could be applied to a wide range of chemical compounds (Milosevic et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(4-hydroxy-3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-3-31-23(29)26-12-10-24(11-13-26)27-19(17-6-4-5-7-21(17)32-24)15-18(25-27)16-8-9-20(28)22(14-16)30-2/h4-9,14,19,28H,3,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTSNZKBODVVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.